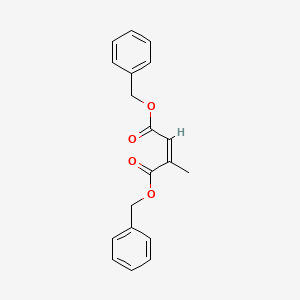
Dibenzyl 2-methylmaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 2-methylmaleate is an organic compound that belongs to the class of maleate esters It is characterized by the presence of two benzyl groups attached to the maleate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl 2-methylmaleate can be synthesized through the esterification of 2-methylmaleic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-methylmaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dibenzyl 2-methylmaleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dibenzyl 2-methylmaleate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the active maleate and benzyl components. These components can then interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl maleate: Similar in structure but lacks the methyl group on the maleate moiety.
Dimethyl maleate: Contains methyl groups instead of benzyl groups.
Dibenzyl fumarate: An isomer with a different configuration of the double bond.
Uniqueness
Dibenzyl 2-methylmaleate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
dibenzyl (Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C19H18O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b15-12- |
InChI Key |
BOHSWXANLVKJHN-QINSGFPZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















